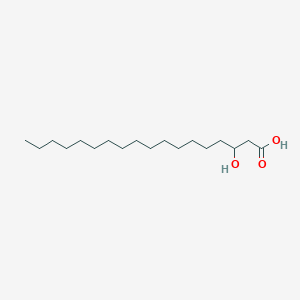

3-Hydroxystearic acid

Description

Properties

IUPAC Name |

3-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQYTSPMKEQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346294 | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-30-7 | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Hydroxystearic Acid: A Linchpin in Bacterial Membranes and a Beacon for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxystearic acid, a chiral short-chain fatty acid, is a fundamental and often essential component of the outer membrane of most Gram-negative bacteria. As a primary acyl chain of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), it plays a critical role in maintaining membrane integrity, mediating host-pathogen interactions, and triggering the innate immune response. This technical guide provides a comprehensive overview of the core aspects of (R)-3-hydroxystearic acid in bacterial cell membranes, with a focus on its biosynthesis, structural significance, and the methodologies used for its study. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development seeking to understand and exploit the pathways involving this key bacterial molecule.

The Central Role of (R)-3-Hydroxystearic Acid in Lipid A and the Outer Membrane

(R)-3-hydroxystearic acid is a cornerstone of the Lipid A moiety of LPS, which forms the outer leaflet of the outer membrane in the majority of Gram-negative bacteria.[1][2] This unique 3-hydroxy fatty acid is typically amide- and ester-linked to the glucosamine disaccharide backbone of Lipid A.[1] The presence and specific chain length of these hydroxy fatty acids are crucial for the structural integrity of the outer membrane, providing a vital barrier against environmental stresses and antimicrobial compounds.[3]

The biological activity of LPS as a potent elicitor of the host's innate immune system is primarily attributed to the Lipid A component.[4][5] The acyl chains of Lipid A, including (R)-3-hydroxystearic acid, are recognized by the Toll-like receptor 4 (TLR4) in complex with MD-2 on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[4] The precise structure of Lipid A, including the number and length of its acyl chains, significantly influences the strength of this immune response.

Biosynthesis of (R)-3-Hydroxystearic Acid and its Incorporation into Lipid A

The synthesis of (R)-3-hydroxystearic acid destined for Lipid A is intrinsically linked to the fatty acid synthesis (FAS II) pathway of bacteria. The key enzymes responsible for the incorporation of (R)-3-hydroxy fatty acids into the Lipid A precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), are UDP-N-acetylglucosamine acyltransferase (LpxA) and UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), followed by UDP-3-O-[(R)-3-hydroxyacyl]glucosamine N-acyltransferase (LpxD).[6][7]

The acyl chain length specificity of LpxA and LpxD plays a significant role in determining the final structure of Lipid A.[2][8] For instance, in Escherichia coli, LpxA is highly selective for (R)-3-hydroxymyristoyl-ACP (a 14-carbon chain), whereas in Pseudomonas aeruginosa, it preferentially utilizes (R)-3-hydroxydecanoyl-ACP (a 10-carbon chain).[8][9]

The regulation of Lipid A biosynthesis is tightly controlled to ensure a balanced production of LPS and other essential membrane components. The expression of the lpxA and lpxD genes can be influenced by various cellular stress responses, including the RpoE sigma factor pathway.[1] The activity of LpxC, which catalyzes the first committed step in Lipid A biosynthesis, is also subject to regulation, in part through proteolytic control by the FtsH protease.[6][10]

Biosynthesis and Incorporation of (R)-3-Hydroxystearic Acid into Lipid A

Caption: Biosynthesis of Lipid A featuring the incorporation of (R)-3-hydroxyacyl chains.

Quantitative Data on (R)-3-Hydroxystearic Acid in Bacterial Membranes

| Bacterial Species | Lipid A Fatty Acid Composition (Primary 3-hydroxy fatty acids) | Notes |

| Escherichia coli | (R)-3-hydroxymyristic acid (3-OH-C14:0) | The canonical Lipid A structure contains four molecules of 3-OH-C14:0.[1] |

| Pseudomonas aeruginosa | (R)-3-hydroxydecanoic acid (3-OH-C10:0) and (R)-3-hydroxydodecanoic acid (3-OH-C12:0) | Clinical isolates, particularly from cystic fibrosis patients, can exhibit modifications, including the addition of palmitate (C16:0) and retention of 3-OH-C10:0.[9] |

| Helicobacter pylori | (R)-3-hydroxyoctadecanoic acid (3-OH-C18:0) and (R)-3-hydroxyhexadecanoic acid (3-OH-C16:0) | The specific fatty acid composition can vary between strains. |

| Bordetella pertussis | (R)-3-hydroxydecanoic acid (3-OH-C10:0) and (R)-3-hydroxydodecanoic acid (3-OH-C12:0) or (R)-3-hydroxytetradecanoic acid (3-OH-C14:0) | Differences in the C3' acyl chain length between strains have been attributed to a single amino acid difference in the LpxA enzyme.[11] |

Experimental Protocols for the Study of (R)-3-Hydroxystearic Acid

The analysis of (R)-3-hydroxystearic acid in bacterial membranes typically involves the extraction of total lipids or LPS, followed by hydrolysis to release the constituent fatty acids, derivatization, and subsequent analysis by chromatographic methods.

Lipid Extraction from Bacterial Cells

A common method for total lipid extraction is the Bligh-Dyer method, which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular components.[10]

Protocol: Bligh-Dyer Lipid Extraction

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

After incubation to ensure cell lysis, add additional chloroform and water to create a two-phase system (chloroform:methanol:water, 2:2:1.8, v/v/v).

-

Centrifuge to separate the phases. The lower chloroform phase will contain the lipids.

-

Carefully collect the lower chloroform phase and dry it under a stream of nitrogen.

Hydrolysis of Lipid A to Release Fatty Acids

To analyze the fatty acid composition of Lipid A, it must first be hydrolyzed from the LPS molecule.

Protocol: Mild Acid Hydrolysis of LPS

-

Resuspend the extracted LPS in a buffer of 1% sodium dodecyl sulfate (SDS) in 10 mM sodium acetate (pH 4.5).

-

Incubate the mixture at 100°C for 1 hour.

-

Cool the mixture and add a chloroform/methanol solution to extract the liberated Lipid A.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyl and carboxyl groups of the fatty acids must be derivatized to increase their volatility. A common method is to convert them to their methyl ester or trimethylsilyl (TMS) ether derivatives.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

-

To the dried lipid extract, add a solution of 2.5% (v/v) H₂SO₄ in dry methanol.

-

Incubate at 85°C for 2.5 hours.

-

Add water and extract the FAMEs with hexane.

-

Dry the hexane phase and resuspend in a suitable solvent for injection into the GC-MS.

-

GC-MS Conditions:

-

Column: A non-polar column such as a DB-5ms or HP-5ms is typically used.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to elute all fatty acids.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Identification of (R)-3-hydroxystearic acid methyl ester is based on its retention time and comparison of its mass spectrum to a known standard or library.

Experimental Workflow for (R)-3-Hydroxystearic Acid Analysis

Caption: Workflow for the analysis of (R)-3-hydroxystearic acid from bacteria.

(R)-3-Hydroxystearic Acid in Signaling and Drug Development

While the primary role of (R)-3-hydroxystearic acid is structural, as a component of Lipid A, emerging evidence suggests that free hydroxylated fatty acids may also function as signaling molecules in microbial communities.[12] For instance, some hydroxy fatty acids have been implicated in quorum sensing, the process of bacterial cell-to-cell communication that regulates gene expression in response to population density, and in biofilm formation.[11][13] However, specific signaling pathways directly initiated by free (R)-3-hydroxystearic acid are still an active area of research.

The essentiality of the Lipid A biosynthesis pathway, including the incorporation of (R)-3-hydroxystearic acid, makes it an attractive target for the development of novel antibiotics.[1] Inhibitors of the enzymes LpxA and LpxC have been investigated as potential therapeutics against Gram-negative pathogens. By disrupting the formation of Lipid A, these inhibitors compromise the integrity of the outer membrane, leading to bacterial cell death.

Potential Role of (R)-3-Hydroxystearic Acid in Interspecies Signaling

Caption: Hypothetical signaling pathway involving (R)-3-hydroxystearic acid.

Conclusion and Future Directions

(R)-3-hydroxystearic acid is a vital molecule in the biology of Gram-negative bacteria, with profound implications for membrane structure, pathogenicity, and host-microbe interactions. The detailed understanding of its biosynthesis and function continues to open new avenues for the development of novel antimicrobial strategies. Future research will likely focus on elucidating the precise signaling roles of free (R)-3-hydroxystearic acid and other hydroxylated fatty acids in complex microbial communities. Furthermore, the development of high-throughput screening methods for inhibitors of the Lipid A biosynthetic pathway holds great promise for combating the growing threat of antibiotic-resistant Gram-negative infections. This guide provides a foundational understanding for researchers poised to contribute to these exciting and critical areas of study.

References

- 1. Checkpoints That Regulate Balanced Biosynthesis of Lipopolysaccharide and Its Essentiality in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Checkpoints That Regulate Balanced Biosynthesis of Lipopolysaccharide and Its Essentiality in Escherichia coli [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A New Factor LapD Is Required for the Regulation of LpxC Amounts and Lipopolysaccharide Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minor Modifications to the Phosphate Groups and the C3′ Acyl Chain Length of Lipid A in Two Bordetella pertussis Strains, BP338 and 18-323, Independently Affect Toll-like Receptor 4 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Emerging Role of 3-Hydroxystearic Acid in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids are increasingly being recognized as important molecules in microbial communication and host-pathogen interactions. This technical guide provides an in-depth exploration of the function of 3-hydroxystearic acid and related molecules in microbial signaling. While direct research on this compound is still emerging, this document synthesizes current knowledge on the biosynthesis of 3-hydroxy fatty acids, their signaling roles in processes such as biofilm formation and virulence, and proposes putative signaling pathways. Detailed experimental protocols for studying these signaling functions are provided, along with a summary of available quantitative data to guide future research and drug development efforts targeting these novel signaling pathways.

Introduction: The Expanding Lexicon of Microbial Communication

Microorganisms utilize a complex chemical language to communicate and coordinate their behavior in response to population density and environmental cues, a process known as quorum sensing. While well-studied signaling molecules like acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs) have been the focus of much research, there is a growing appreciation for the diversity of chemical signals employed by microbes. Among these, fatty acid-derived molecules are emerging as a significant class of signaling agents.

Hydroxylated fatty acids, in particular, have been implicated in various signaling processes, from regulating virulence in plant pathogens to modulating biofilm formation. This guide focuses on the role of this compound (3-HSA), a C18 saturated fatty acid with a hydroxyl group at the third carbon position, as a potential microbial signaling molecule. While direct evidence for 3-HSA's signaling role is still developing, this document will draw upon research on structurally similar 3-hydroxy fatty acids to provide a comprehensive overview of its likely functions and the methodologies to investigate them.

Biosynthesis of 3-Hydroxy Fatty Acids in Bacteria

The primary pathway for the biosynthesis of 3-hydroxy fatty acids in many bacteria is intrinsically linked to the fatty acid synthesis (FASII) pathway. In this pathway, 3-hydroxyacyl-ACP (acyl carrier protein) is a key intermediate.

In Pseudomonas aeruginosa, the enzyme RhlA plays a crucial role in the synthesis of rhamnolipids, which are virulence factors and biosurfactants. RhlA is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase that catalyzes the formation of a dimer of 3-hydroxydecanoic acid, known as 3-(3-hydroxydecanoyloxy)decanoate[1][2][3]. This dimer is the lipid precursor of rhamnolipids. This pathway highlights a mechanism by which 3-hydroxy fatty acids are synthesized and can be made available for potential signaling roles.

In Ralstonia solanacearum, another important plant pathogen, a different 3-hydroxy fatty acid, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), acts as a virulence autoregulator[4][5][6][7]. The biosynthesis of this molecule is dependent on the PhcB protein, which is believed to be an S-adenosylmethionine-dependent methyltransferase that modifies a fatty acid precursor[4].

The following diagram illustrates a generalized pathway for the biosynthesis of 3-hydroxy fatty acids in bacteria, diverting from the central fatty acid synthesis cycle.

References

- 1. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biofilm Lifestyle Involves an Increase in Bacterial Membrane Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Distribution of 3-Hydroxystearic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxystearic acid (3-HSA), a C18 saturated hydroxy fatty acid, and its isomers are gaining increasing attention in various scientific fields due to their diverse biological activities and potential as biomarkers. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound isomers. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these fascinating molecules.

Natural Sources and Distribution

This compound isomers are found across different biological kingdoms, from bacteria to mammals, as well as in unique natural products. The distribution of these isomers, particularly the (R)- and (S)-enantiomers, varies depending on the source.

Bacterial Origin: A Key Component of Lipopolysaccharides

Gram-negative bacteria are a primary source of 3-hydroxy fatty acids, where they are integral components of the lipid A moiety of lipopolysaccharides (LPS), also known as endotoxins. While 3-hydroxymyristic acid (C14) is the most commonly cited marker for endotoxin, longer-chain 3-hydroxy fatty acids, including this compound, are also present in the LPS of various bacterial species.

Table 1: Presence of this compound in Bacteria

| Bacterial Group/Species | Presence of this compound in Lipopolysaccharide (LPS) | Notes |

| Pseudomonas aeruginosa | Present | A significant component of the lipid A moiety. |

| Campylobacter pyloridis | Present[1] | Identified as a cellular fatty acid. |

| Various Gram-negative bacteria | Likely present in varying amounts | The fatty acid composition of lipid A can vary between species and even strains. |

Royal Jelly: A Complex Mixture of Hydroxylated Fatty Acids

Royal jelly, the exclusive food of queen honeybees, is a rich source of unique fatty acids, including a variety of hydroxylated forms. While 10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and well-known fatty acid in royal jelly, studies have confirmed the presence of various regio-isomers of hydroxystearic acid[2][3]. The exact concentration of this compound is not always individually quantified and is often reported as part of a mixture of hydroxystearic acid isomers.

Table 2: Hydroxystearic Acid Isomers in Royal Jelly

| Compound | Concentration Range | Method of Analysis |

| Regio-isomers of hydroxystearic acid | Present (specific concentration for 3-HSA not detailed) | LC-HRMS[2][3] |

| Other Fatty Acids (for context) | ||

| Palmitic acid | 37.4 to 48.0 mg/100 g of fresh RJ[2] | LC-HRMS |

| Stearic acid | 17.7 to 24.0 mg/100 g of fresh RJ[2] | LC-HRMS |

| Oleic acid | 9.4 to 11.1 mg/100 g of fresh RJ[2] | LC-HRMS |

Mammalian Metabolism: An Intermediate in Fatty Acid Oxidation

In mammals, this compound, specifically the (R)-enantiomer, is a known intermediate in the beta-oxidation of stearic acid[4]. Its presence in human tissues and fluids is expected as part of normal fatty acid metabolism. Elevated levels of 3-hydroxy fatty acids in urine can be indicative of certain metabolic disorders.

Table 3: this compound in Mammalian Systems

| Source | Isomer | Role/Significance |

| Human Metabolome | (R)-3-hydroxystearic acid[4] | Intermediate in fatty acid metabolism. |

| Human Urine | 3-hydroxy dicarboxylic acids (derived from 3-hydroxy fatty acids) | Levels can be elevated in conditions of inhibited fatty acid oxidation[5]. |

Experimental Protocols

The accurate identification and quantification of this compound isomers require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Extraction and Analysis of 3-Hydroxy Fatty Acids from Bacterial Lipopolysaccharides (LPS)

This protocol is adapted from methodologies used for the analysis of 3-hydroxy fatty acids from bacterial sources.

Workflow for Bacterial 3-HSA Analysis

Caption: Workflow for the extraction and GC-MS analysis of 3-hydroxy fatty acids from bacterial cultures.

Methodology:

-

LPS Extraction: Isolate LPS from bacterial cell pellets using a standard method such as the hot phenol-water extraction procedure.

-

Hydrolysis: Release the fatty acids from the lipid A moiety by acid or alkaline hydrolysis. For example, hydrolysis can be performed with 4 M HCl at 100°C for 4 hours.

-

Extraction: Extract the liberated fatty acids from the hydrolysate using an organic solvent like hexane or diethyl ether.

-

Derivatization for GC-MS:

-

Esterification: Convert the carboxylic acid group to its methyl ester by heating with a reagent such as 2% sulfuric acid in methanol or boron trifluoride-methanol.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility for GC analysis.

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injection: Inject the derivatized sample in split or splitless mode.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 290°C) to elute the fatty acid methyl esters.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for targeted quantification. Characteristic ions for TMS-derivatized 3-hydroxy fatty acid methyl esters are often used for identification and quantification.

-

Chiral Separation and Quantification of this compound Enantiomers by LC-MS/MS

This protocol outlines a general approach for the chiral separation of this compound isomers in biological matrices.

Workflow for Chiral LC-MS/MS Analysis

Caption: General workflow for the chiral separation and quantification of this compound enantiomers.

Methodology:

-

Sample Preparation:

-

Internal Standard Spiking: Add an isotope-labeled internal standard (e.g., d4-3-hydroxystearic acid) to the sample for accurate quantification.

-

Extraction: Extract the lipids from the biological matrix using a suitable method. For plasma or serum, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) can be used.

-

-

Chiral LC Separation:

-

Column: Employ a chiral stationary phase (CSP) column capable of separating the enantiomers of this compound. Polysaccharide-based chiral selectors are commonly used.

-

Mobile Phase: Use a mobile phase system that provides good resolution of the enantiomers. This often consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or acetonitrile/methanol and water with additives for reversed-phase chromatography.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as carboxylic acids are readily deprotonated.

-

Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, operate the mass spectrometer in MRM mode. Select a specific precursor ion (the deprotonated molecule [M-H]⁻) and one or more characteristic product ions for each enantiomer.

-

-

Quantification: Calculate the concentration of each enantiomer based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Metabolic Pathway of this compound

While specific signaling pathways directly initiated by this compound are not yet well-defined, its role as an intermediate in fatty acid metabolism is established. The following diagram illustrates the position of this compound within the mitochondrial beta-oxidation pathway of stearic acid.

Mitochondrial Beta-Oxidation of Stearic Acid

Caption: The role of 3-hydroxyoctadecanoyl-CoA as an intermediate in the beta-oxidation of stearic acid.

It is important to note that other isomers of hydroxystearic acid have been shown to interact with specific signaling pathways. For instance, 9-hydroxystearic acid has been identified as an inhibitor of histone deacetylase 1 (HDAC1), and 10-hydroxystearic acid has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Further research is needed to elucidate any specific signaling roles of this compound isomers.

Conclusion

This compound isomers are naturally occurring fatty acids with a widespread distribution in bacteria and as metabolic intermediates in mammals. They are also present in complex natural products like royal jelly. The continued development of advanced analytical techniques, particularly chiral chromatography coupled with mass spectrometry, is enabling more precise quantification and characterization of these isomers in various biological and environmental matrices. While their specific signaling roles are still under investigation, their established presence in key biological systems warrants further exploration for their potential as biomarkers and bioactive molecules in health and disease. This guide provides a foundational understanding and practical methodologies to support ongoing research in this exciting field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-Octadecanoic acid (HMDB0010737) [hmdb.ca]

- 5. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxystearic Acid in the Architecture of Lipopolysaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structural significance of 3-hydroxy fatty acids, with a specific focus on 3-hydroxystearic acid, within the lipopolysaccharide (LPS) molecule of Gram-negative bacteria. It outlines the core structure of LPS, the specific placement and function of these acyl chains, their biosynthetic origins, and the analytical methods used for their characterization.

Introduction to Lipopolysaccharide (LPS) Structure

Lipopolysaccharide, also known as endotoxin, is the primary component of the outer leaflet of the outer membrane of Gram-negative bacteria.[1][2] It is a tripartite amphipathic molecule essential for the structural integrity of the bacterial cell, providing a permeability barrier and playing a critical role in the interaction with the host organism.[2][3][4] The LPS molecule is comprised of three distinct domains:

-

Lipid A: The hydrophobic, membrane-anchoring region responsible for the endotoxic activity of LPS.[3][5] It is the most conserved part of the LPS molecule.[1][2]

-

Core Oligosaccharide: A non-repeating chain of sugars linked to Lipid A. It is typically composed of characteristic sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and various heptoses.[5]

-

O-Antigen (O-polysaccharide): A repetitive glycan polymer extending from the core oligosaccharide into the extracellular space.[2] This highly variable region is the primary determinant of the serological specificity of the bacterium.[2][3]

The biological activity of LPS, particularly its ability to trigger a potent inflammatory response in mammals, is primarily mediated by the Lipid A component through its interaction with the Toll-like receptor 4 (TLR4)/MD2 complex on host immune cells.[1][5]

The Central Role of 3-Hydroxy Fatty Acids in Lipid A Structure

The fundamental structure of Lipid A consists of a bisphosphorylated β(1'→6)-linked glucosamine disaccharide. This backbone is decorated with multiple fatty acid (acyl) chains, which anchor the entire LPS molecule into the bacterial outer membrane. A defining and critical feature of Lipid A is the presence of (R)-3-hydroxy fatty acids.

These 3-hydroxy fatty acids serve two main purposes:

-

Primary Acylation: They are directly attached to the glucosamine disaccharide backbone via amide and ester linkages at the 2, 3, 2', and 3' positions.

-

Secondary Acylation Point: The 3-hydroxyl group of these primary acyl chains can be further esterified with a secondary, non-hydroxylated fatty acid. This creates a characteristic "acyl-oxyacyl" structure.

The number, length, and arrangement of these acyl chains are species-specific and profoundly influence the immunological potency of the LPS. For example, the hexa-acylated, bisphosphorylated Lipid A found in E. coli and Salmonella is a powerful agonist of the human TLR4 receptor.[5]

While (R)-3-hydroxymyristic acid (C14:0(3-OH)) is the most common 3-hydroxy fatty acid found in the Lipid A of enteric bacteria like E. coli, other variants, including this compound (C18:0(3-OH)), are present in the LPS of different bacterial species.[1][3]

This compound: A Structural Variant in Specific Pathogens

This compound (3-hydroxyoctadecanoic acid) is a long-chain 3-hydroxy fatty acid that replaces or accompanies other hydroxylated fatty acids in the Lipid A of certain Gram-negative bacteria.[6] Its presence modifies the hydrophobicity and geometry of the Lipid A domain, thereby altering the physical properties of the outer membrane and modulating the host immune response.

Examples of bacteria where this compound is a known constituent of Lipid A include:

-

Helicobacter pylori : The Lipid A of H. pylori contains 3-hydroxyhexadecanoic acid (C16:0(3-OH)) and 3-hydroxyoctadecanoic acid (C18:0(3-OH)), but notably lacks the 3-hydroxytetradecanoic acid (C14:0(3-OH)) typical of many other species.[3] This structural difference is a key factor in the reduced endotoxic activity of H. pylori LPS compared to that of E. coli.

-

Agrobacterium tumefaciens : The LPS of this plant pathogen has also been found to contain 3-hydroxyoctadecanoic acid.[6]

-

Oligotropha carboxidovorans : In this species, 3-hydroxyoctadecanoic acid is one of the 3-hydroxy fatty acids that symmetrically substitutes the diaminosugar backbone of its Lipid A.[6]

The variation in fatty acid chain length, including the incorporation of longer chains like this compound, is a mechanism by which bacteria can adapt to different environments and evade or modulate host immune detection.

Quantitative Data: Fatty Acid Composition of Lipid A in Various Species

The precise composition of fatty acids in Lipid A varies significantly among different Gram-negative bacteria. This variation is crucial for the biological activity and pathogenic potential of the organism.

| Bacterial Species | Primary 3-Hydroxy Fatty Acid(s) | Secondary Fatty Acids | Total Acyl Chains (Typical) | Reference |

| Escherichia coli | C14:0(3-OH) | C12:0, C14:0 | 6 | [1][5] |

| Salmonella enterica | C14:0(3-OH) | C12:0, C16:0 | 6-7 | [1] |

| Helicobacter pylori | C16:0(3-OH), C18:0(3-OH) | C16:0 | 4 | [3] |

| Agrobacterium tumefaciens | C18:0(3-OH) | Not specified | Not specified | [6] |

Table 1. Comparative summary of fatty acid composition in the Lipid A of selected Gram-negative bacteria. C12:0 (Lauric), C14:0 (Myristic), C16:0 (Palmitic), C18:0 (Stearic), (3-OH) denotes a hydroxyl group at the third carbon.

Biosynthesis of Lipid A

The biosynthesis of Lipid A follows a highly conserved pathway known as the Raetz pathway, which begins in the cytoplasm. The incorporation of 3-hydroxy fatty acids is the foundational step of this process.

-

First Acylation (LpxA): The pathway is initiated by the enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase. LpxA catalyzes the transfer of an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). The specificity of LpxA for a particular chain length (e.g., R-3-hydroxymyristoyl-ACP in E. coli) is a primary determinant of the resulting Lipid A structure.[1]

-

Deacetylation (LpxC): The product of the LpxA reaction is then deacetylated by the enzyme LpxC, which removes the acetyl group from the glucosamine. This is the first committed step in LPS biosynthesis and a major target for novel antibiotic development.[1][7]

-

Second Acylation (LpxD): The enzyme LpxD then adds a second (R)-3-hydroxyacyl chain to the amino group of the deacetylated sugar.

-

Subsequent Steps: A series of subsequent enzymatic reactions (catalyzed by LpxH, LpxB, and LpxK) lead to the formation of the disaccharide backbone and its phosphorylation, ultimately producing the Lipid IVA intermediate.[1] Late acyltransferases are then responsible for adding the secondary fatty acids.

Experimental Protocols for Fatty Acid Analysis

The structural elucidation of Lipid A, particularly the identification and quantification of its constituent fatty acids like this compound, relies on a combination of chemical and analytical techniques. The gold-standard method is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis of Lipid A Fatty Acids

-

LPS Extraction:

-

Objective: To isolate LPS from bacterial cells.

-

Methodology: The hot phenol-water extraction method is commonly used. Bacterial cell pellets are suspended in a 1:1 mixture of water and 90% phenol and heated to ~68°C with vigorous stirring. After cooling and centrifugation, the LPS partitions into the aqueous phase, which is then collected. Residual phenol is removed by dialysis against water, and the LPS is recovered by lyophilization.

-

-

Lipid A Isolation:

-

Objective: To cleave Lipid A from the core oligosaccharide.

-

Methodology: The purified LPS is subjected to mild acid hydrolysis (e.g., 1% acetic acid at 100°C for 1-2 hours). This selectively cleaves the acid-labile ketosidic linkage between the Kdo sugar of the core and the glucosamine disaccharide of Lipid A. The insoluble Lipid A is then pelleted by centrifugation.

-

-

Fatty Acid Release and Derivatization:

-

Objective: To release the acyl chains and convert them into volatile derivatives suitable for GC-MS.

-

Methodology (Methanolysis):

-

The isolated Lipid A is treated with anhydrous 2 M methanolic HCl.

-

The mixture is heated in a sealed vial at 85°C for 16-18 hours. This process simultaneously cleaves both ester- and amide-linked fatty acids and converts them into their corresponding fatty acid methyl esters (FAMEs).

-

The FAMEs are then extracted from the acidic methanol solution into an organic solvent like hexane.

-

For hydroxylated fatty acids, the hydroxyl group is typically derivatized (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to produce a more volatile trimethylsilyl (TMS) ether.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the derivatized fatty acids.

-

Methodology:

-

The derivatized FAME sample is injected into the gas chromatograph.

-

The FAMEs are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron impact).

-

The resulting mass spectra, which show characteristic fragmentation patterns for each FAME, are used to identify the specific fatty acids and their positions of hydroxylation by comparison to known standards and spectral libraries.

-

-

Structural Visualization

The arrangement of 3-hydroxy fatty acids is fundamental to the three-dimensional structure of Lipid A, which dictates its interaction with host receptors.

Conclusion

3-hydroxy fatty acids are an indispensable and defining component of the Lipid A domain of lipopolysaccharides. While 3-hydroxymyristic acid is prevalent in many well-studied Gram-negative bacteria, the presence of longer-chain variants such as this compound in pathogens like Helicobacter pylori highlights a critical mechanism of structural and functional diversity. This variation directly impacts the physical properties of the bacterial outer membrane and, crucially, modulates the endotoxic potency of the LPS molecule. Understanding the specific roles of different 3-hydroxy fatty acids and the enzymatic machinery responsible for their incorporation is vital for the development of novel antimicrobial agents targeting the LPS biosynthetic pathway and for designing therapeutics that can modulate the host's innate immune response to bacterial infection.

References

- 1. mdpi.com [mdpi.com]

- 2. oatext.com [oatext.com]

- 3. Molecular Structure, Biosynthesis, and Pathogenic Roles of Lipopolysaccharides - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Journey from Structure to Function of Bacterial Lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | 45261-96-9 | Benchchem [benchchem.com]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of 3-Hydroxystearic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 3-hydroxystearic acid (3-HSA) and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and complex lipids. The stereochemistry at the C-3 position is crucial for their biological function, necessitating synthetic methods that provide access to both (R)- and (S)-enantiomers in high optical purity. This technical guide provides an in-depth overview of the core strategies for the stereospecific synthesis of this compound enantiomers, including enzymatic resolution, chiral pool synthesis, and asymmetric chemical synthesis. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Synthetic Strategies

The principal approaches for obtaining enantiopure (R)- and (S)-3-hydroxystearic acid can be broadly categorized into three main strategies:

-

Enzymatic Kinetic Resolution: This method relies on the enantioselective acylation or hydrolysis of a racemic mixture of this compound or its ester derivative, catalyzed by lipases.

-

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to synthesize the target enantiomer.

-

Asymmetric Chemical Synthesis: These methods involve the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the chiral center. Key examples include asymmetric hydrogenation of β-keto esters and stereoselective aldol reactions.

The logical workflow for selecting a synthetic strategy is outlined below.

The Pivotal Role of Hydroxyl Group Position in the Biological Activity of 3-Hydroxystearic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystearic acids (HSAs), a class of fatty acids characterized by a hydroxyl group on the stearic acid backbone, have garnered significant attention in biomedical research due to their diverse and potent biological activities. The position of the hydroxyl group along the 18-carbon chain profoundly influences their pharmacological effects, leading to a fascinating array of activities ranging from anticancer to skin-enhancing properties. This technical guide provides a comprehensive overview of the biological activities of 3-hydroxystearic acid and its positional isomers, with a focus on their quantitative effects, the experimental protocols used to elucidate these activities, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activities of Hydroxystearic Acid Isomers

The biological efficacy of hydroxystearic acid isomers is intrinsically linked to the specific position of the hydroxyl moiety. The following tables summarize the key quantitative data on the antiproliferative and receptor-modulating activities of various HSA positional isomers.

Table 1: Antiproliferative Activity of Hydroxystearic Acid Isomers (IC50 in µM) [1][2]

| Isomer | CaCo-2 | HT29 | HeLa | MCF7 | PC3 | NLF |

| 5-HSA | 25.1 | - | 22.1 | - | - | - |

| 7-HSA | - | 14.7 | 21.4 | 26.6 | 24.3 | 24.9 |

| 8-HSA | No inhibitory activity observed in any of the tested cell lines. | |||||

| 9-HSA | - | 10-50 | 10-50 | 10-50* | - | - |

| 10-HSA | Very weak effect observed. | |||||

| 11-HSA | 27.6 | - | - | 35.8 | - | 29.7 |

Note: The source indicates a range of biological activity between 10 and 50 µM for 9-HSA on these cell lines.

Table 2: Receptor-Modulating Activities of Hydroxystearic Acid Isomers

| Isomer | Target Receptor | Activity | Quantitative Measurement |

| 9-HSA | HDAC1 | Inhibition | ~66.4% inhibition at 5 µM[3][4] |

| 9-HSA | PPARα | Agonist | 10.1-fold induction[5][6] |

| 10-HSA | PPARα | Agonist | 15.7-fold induction[5][6] |

| 12-HSA | PPARα | Agonist | 4.9-fold induction[5][6] |

| 17-HSA | PPARα | Agonist | 1.7-fold induction[5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Synthesis of Hydroxystearic Acid Positional Isomers (5-, 7-, 8-, 9-, 10-, and 11-HSA)

The synthesis of various racemic hydroxystearic acid isomers can be achieved through different synthetic routes depending on the availability of starting materials. A general overview of the synthetic strategies is provided below. For specific details on reaction conditions, purification, and characterization, refer to the cited literature.[1]

General Workflow for HSA Synthesis:

Example Synthesis of (R)-9-Hydroxystearate: [7]

-

Transmethylation and Hydrogenation: Triglycerides from natural sources (e.g., Dimorphotheca sinuata seeds) are subjected to transmethylation followed by hydrogenation over Adam's catalyst (PtO2) to yield methyl (9R)-9-hydroxyoctadecanoate.

-

Purification: The crude product is purified by silica gel flash chromatography.

-

Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24-96 hours.

-

Compound Treatment: Treat cells with various concentrations of the hydroxystearic acid isomers (e.g., 1 nM to 5 mM) for the desired duration (e.g., 24 hours).

-

MTT Addition: Remove the culture medium and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

HDAC1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of Histone Deacetylase 1 (HDAC1).

-

Reaction Setup: In a 96-well plate, combine the HDAC1 enzyme, the test compound (e.g., 9-HSA), and an assay buffer.

-

Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to occur.

-

Developer Addition: Add a developer solution that contains a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm). The fluorescence intensity is inversely proportional to the HDAC1 inhibitory activity of the test compound.

PPARα Reporter Gene Assay

This assay determines the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or HepG2) with a PPARα expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with the test compounds (e.g., 10-HSA) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the activation of PPARα by the test compound.

Signaling Pathways Modulated by this compound Isomers

The diverse biological activities of this compound isomers are mediated through their interaction with specific cellular signaling pathways.

GPR55 Signaling Pathway

Several hydroxystearic acids are known to interact with G protein-coupled receptors, including the orphan receptor GPR55, which is also considered a cannabinoid receptor. Activation of GPR55 can lead to a cascade of intracellular events.

Upon binding of an HSA isomer, GPR55 can couple to Gα12/13 proteins, leading to the activation of RhoA and subsequently Phospholipase C (PLC).[16][17][18][19][20] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can then activate various downstream effectors, including the Nuclear Factor of Activated T-cells (NFAT), which translocates to the nucleus to regulate gene expression.[16][17]

HDAC1 Inhibition and Cell Cycle Regulation by 9-HSA

9-Hydroxystearic acid has been identified as a potent inhibitor of Histone Deacetylase 1 (HDAC1), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.

By inhibiting HDAC1, 9-HSA prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[3][4][21][22][23][24][25][26][27][28][29][30] This results in the increased expression of the cyclin-dependent kinase inhibitor p21 and the decreased expression of Cyclin D1.[21][23][27][30] The upregulation of p21 and downregulation of Cyclin D1 leads to an arrest of the cell cycle at the G1/S transition phase, thereby inhibiting cancer cell proliferation.

PPARα Activation and its Downstream Effects by 10-HSA

10-Hydroxystearic acid is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.

Upon activation by 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[31][32][33][34] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[31][32][33] In skin fibroblasts, this leads to an increase in the synthesis of collagen and a decrease in the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen.[35][36][37][38] These effects contribute to the anti-aging and skin-improving properties of 10-HSA.

Conclusion

The positional isomerism of this compound is a critical determinant of its biological activity. This guide has highlighted the distinct pharmacological profiles of various HSA isomers, providing quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. The potent and selective activities of these molecules, such as the anticancer effects of 5-, 7-, and 9-HSA, and the skin-enhancing properties of 10-HSA, underscore their potential as lead compounds in drug discovery and development. Further research into the structure-activity relationships and the intricate signaling networks modulated by these fatty acids will undoubtedly pave the way for novel therapeutic strategies for a range of diseases.

References

- 1. abcam.co.jp [abcam.co.jp]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. korambiotech.com [korambiotech.com]

- 6. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. MTT Assay [protocols.io]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The cyclin-dependent kinase inhibitor p21 is a crucial target for histone deacetylase 1 as a regulator of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Peroxisome proliferator-activated receptors (PPARs) in dermatology: Challenge and promise - PMC [pmc.ncbi.nlm.nih.gov]

- 32. KEGG PATHWAY: hsa03320 [kegg.jp]

- 33. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 35. Activation of Peroxisome Proliferator-Activated Receptor Alpha Improves Aged and UV-Irradiated Skin by Catalase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Peroxisome proliferator-activated receptors and skin development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of 3-Hydroxystearic Acid in Novel Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxystearic acid, a member of the hydroxy fatty acid family, is gaining significant attention for its potential applications in various industries, including pharmaceuticals, cosmetics, and biodegradable polymers. The discovery of novel microorganisms capable of producing this valuable compound opens up new avenues for sustainable and efficient biosynthesis. This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of this compound from novel microbial sources. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers in this burgeoning field.

Introduction to this compound

This compound is a C18 saturated fatty acid with a hydroxyl group at the third carbon position. This functional group imparts unique chemical properties, making it a versatile building block for various chemical syntheses. In the context of microbiology, 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria.[1] However, recent discoveries have highlighted the production of free 3-hydroxy fatty acids by certain microorganisms, suggesting novel metabolic pathways and potential for biotechnological exploitation.

One notable example is the discovery of antifungal 3-hydroxy fatty acids, including this compound, from the bacterium Lactobacillus plantarum MiLAB 14, which was isolated from lilac flowers. This finding underscores the potential of exploring diverse ecological niches for novel microbial producers of bioactive compounds.

Discovery of this compound-Producing Microorganisms

The identification of novel microorganisms capable of producing this compound is a critical first step. This process typically involves a systematic screening of a large number of microbial isolates from various environmental sources.

Screening Workflow

The following workflow outlines a general approach for screening novel microorganisms for the production of this compound.

Caption: A generalized workflow for the discovery of this compound-producing microorganisms.

Notable Microorganisms

While research into novel producers of this compound is ongoing, several bacterial genera have been identified as producers of various hydroxy fatty acids, indicating their potential in this area.

| Microbial Genus | Type of Hydroxy Fatty Acid Produced | Reference |

| Lactobacillus | 3-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid, 3-Hydroxytetradecanoic acid, and by extension, likely this compound | |

| Pseudomonas | (R)-3-hydroxydecanoic acid | [2][3] |

| Rhodococcus | 3-Hydroxypropionic acid | [4] |

| Myxococcus | Iso-branched 2- and 3-hydroxy fatty acids | [5] |

| Stigmatella | Iso-branched 2- and 3-hydroxy fatty acids | [5] |

| Cytophaga | Iso-branched 2- and 3-hydroxy fatty acids | [5] |

| Flexibacter | Iso-branched 2- and 3-hydroxy fatty acids | [5] |

Biosynthesis of this compound

In most bacteria, 3-hydroxy fatty acids are synthesized as intermediates in the fatty acid synthesis (FAS) pathway. The type II fatty acid synthesis (FASII) system is a well-characterized pathway responsible for the elongation of fatty acid chains.

Fatty Acid Synthesis (FAS) Pathway

The FASII pathway involves a cycle of four enzymatic reactions that add two-carbon units to a growing acyl chain, which is attached to an acyl carrier protein (ACP). The 3-hydroxyacyl-ACP is a key intermediate in this cycle.

References

- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production [agris.fao.org]

- 3. [PDF] Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production | Semantic Scholar [semanticscholar.org]

- 4. Production of 3-hydroxypropionic acid from acrylic acid by newly isolated rhodococcus erythropolis LG12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

GC-MS analysis protocol for 3-hydroxystearic acid in serum

An Application Note and Protocol for the Quantitative Analysis of 3-Hydroxystearic Acid in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a member of the 3-hydroxy fatty acid (3-HFA) family, which are intermediate metabolites in the mitochondrial fatty acid β-oxidation pathway.[1] The quantitative analysis of these fatty acids in biological matrices such as serum and plasma is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly defects in L-3-hydroxyacyl CoA dehydrogenases.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of 3-HFAs in clinical research.[2] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound in human serum. The methodology employs a stable isotope dilution technique for accurate quantification.[1]

Materials and Methods

Reagents and Materials

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3][4]

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Sodium hydroxide (NaOH), 10 M solution

-

Hydrochloric acid (HCl), 6 M solution

-

Anhydrous sodium sulfate

-

Pyridine

-

Methanol, HPLC grade

-

Nitrogen gas, high purity

-

Glass test tubes with screw caps

-

Autosampler vials with inserts

-

Pipettes and tips

-

Heating block or oven

-

Centrifuge

-

Vortex mixer

Instrumentation

-

Gas chromatograph (e.g., Agilent 5890 series II or equivalent) coupled to a mass selective detector.[3]

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3][5]

Experimental Protocols

A generalized workflow for the sample preparation and analysis is depicted below.

Sample Preparation and Extraction

This protocol is adapted for a 500 µL serum sample.

-

Internal Standard Spiking : To 500 µL of serum in a glass test tube, add a known amount of the stable isotope-labeled internal standard (e.g., 10 µL of a 500 µM solution).[3]

-

Hydrolysis (for Total this compound) : For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample. Vortex and incubate at 37°C for 30 minutes.[3] For free this compound analysis, skip this step.

-

Acidification : Acidify the sample by adding 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples to neutralize the base.[3] Vortex thoroughly.

-

Liquid-Liquid Extraction : Add 3 mL of ethyl acetate to the tube, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Re-extraction : Repeat the extraction (steps 4 and 5) with another 3 mL of ethyl acetate and combine the organic layers.[3]

-

Drying : Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas at 37°C.[3]

Derivatization

To enhance volatility for GC analysis, the hydroxyl and carboxylic acid groups of this compound are converted to trimethylsilyl (TMS) ethers and esters, respectively.[6][7]

-

To the dried residue from the extraction step, add 100 µL of the derivatizing reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3] The addition of a small amount of pyridine (e.g., 50 µL) can also be beneficial.[6]

-

Cap the tube tightly, vortex for 30 seconds, and heat at 80°C for 60 minutes.[3][4]

-

After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial for analysis.

GC-MS Analysis

-

Injection : Inject 1 µL of the derivatized sample into the GC-MS system.[3]

-

GC and MS Conditions : The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument used.

| Parameter | Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temp. | 280°C[5] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Oven Program | Initial 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C, hold for 6 min.[3] |

| MS System | |

| Ionization Mode | Electron Impact (EI), 70 eV[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[3] |

| Ion Source Temp. | 230°C[5] |

| Interface Temp. | 280°C[5] |

Quantification

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve should be prepared using known concentrations of the this compound standard. The analysis is performed in SIM mode to enhance sensitivity and selectivity.

Data Presentation

The following table summarizes the characteristic ions for monitoring and the expected performance of the assay.

| Analyte | Derivatization | Characteristic Ions (m/z) for SIM |

| This compound | Di-TMS | To be determined empirically, but characteristic fragments for TMS-derivatized hydroxy acids often include [M-CH3]+ and other specific fragments.[3] |

| Internal Standard (d3) | Di-TMS | Ions corresponding to the deuterated standard, shifted by the mass of the isotopes. |

The following table presents typical quantitative performance data for 3-hydroxy fatty acid analysis in serum.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | < 0.4 µg/g | [5] |

| Limit of Quantification (LOQ) | < 0.5 µg/g | [5] |

| Intra-day Precision (%RSD) | < 3.5% | [5] |

| Inter-day Precision (%RSD) | < 6.1% | [5] |

| Coefficients of Variation (CVs) | 1.0–13.3% across different concentrations | [3] |

Conclusion

This application note details a comprehensive and reliable GC-MS method for the quantitative analysis of this compound in human serum. The protocol, which includes liquid-liquid extraction and silylation derivatization, combined with stable isotope dilution and SIM mode detection, provides the necessary specificity and sensitivity for clinical research applications. The method is suitable for researchers, scientists, and professionals in drug development who require accurate measurement of this important fatty acid metabolite.

References

- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. marinelipids.ca [marinelipids.ca]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 3-Hydroxy Fatty Acids

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Extraction of 3-Hydroxystearic Acid from Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy fatty acids (3-OH-FAs), including 3-hydroxystearic acid (3-OH-SA), are integral components of the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1] Consequently, their presence and concentration in environmental samples like soil serve as a valuable biomarker for quantifying Gram-negative bacterial biomass and studying microbial community structures.[1] Traditional methods for extracting these lipids from complex soil matrices are often time-consuming and require large volumes of hazardous solvents.

Microwave-Assisted Extraction (MAE) offers a powerful alternative, utilizing microwave energy to rapidly heat the solvent and sample, leading to enhanced extraction efficiency, reduced extraction times, and lower solvent consumption.[2][3] This application note provides a detailed protocol for the efficient extraction of this compound from soil samples using a microwave-assisted acid digestion method, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The protocol employs a microwave-assisted acid digestion process. Microwave energy is applied to a suspension of the soil sample in an acidic solution. The polar molecules in the solution absorb microwave energy, leading to rapid and efficient heating. This, combined with the acidic conditions, hydrolyzes the bonds linking the 3-OH-FAs to the bacterial LPS and the soil matrix, releasing them into the solvent. The optimized conditions ensure maximum recovery while minimizing degradation.[4] Following extraction, the fatty acids are converted to their more volatile methyl esters (FAMEs) for analysis by GC-MS, which provides both quantification and structural confirmation.[1][5]

Experimental Workflow

A dot code block that contains the DOT script for the experimental workflow diagram.

References

Application Note: Enhanced GC-MS Detection of 3-Hydroxystearic Acid Through Optimized Derivatization Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxystearic acid is a hydroxylated fatty acid that serves as an important biomarker and metabolic intermediate. For instance, it is a key metabolite in the mitochondrial fatty acid beta-oxidation pathway.[1] Accurate and sensitive quantification of this compound is crucial for diagnosing certain metabolic disorders and for research in cellular metabolism.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, direct GC-MS analysis of this compound is challenging. The presence of both a polar carboxylic acid and a hydroxyl group leads to low volatility and poor thermal stability, causing issues like peak tailing and low signal intensity.[2][3] To overcome these limitations, derivatization is an essential step to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby enhancing detection and improving chromatographic separation.[4][5]

This application note provides detailed protocols for two primary derivatization strategies for this compound: a one-step silylation method and a two-step esterification-silylation method.

Derivatization Strategies for this compound

The goal of derivatization is to replace the active hydrogens on the carboxylic acid and hydroxyl groups with non-polar moieties.[4] The two most effective approaches are silylation and a combination of esterification and silylation.

-

One-Step Silylation: This method utilizes a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like 1% trimethylchlorosilane (TMCS), to simultaneously derivatize both the carboxylic acid and the hydroxyl group. This reaction forms a trimethylsilyl (TMS) ester from the carboxyl group and a TMS ether from the hydroxyl group, resulting in a single, more volatile compound.[2]

-

Two-Step Esterification and Silylation: This approach involves two sequential reactions.

-

Esterification: The carboxylic acid group is first selectively converted into a fatty acid methyl ester (FAME) using a reagent like boron trifluoride in methanol (BF3-Methanol).[2] This initial step significantly reduces the polarity of the molecule.

-

Silylation: The remaining hydroxyl group is then derivatized using a silylating agent like BSTFA to form a silyl ether.[6][7] This two-step process can yield clean mass spectra and stable derivatives.[2][6] An alternative to TMS ethers are tert-butyldimethylsilyl (tBDMS) ethers, which produce stable derivatives with prominent and unique fragment ions in the mass spectrum that can aid in structural elucidation.[6]

-

Below is a workflow diagram illustrating the two derivatization pathways.

Caption: Experimental workflow for one-step and two-step derivatization of this compound.

Quantitative Data Comparison

The choice of derivatization method can impact reaction efficiency, sample throughput, and the quality of analytical results. The following table summarizes a comparison of the two primary methods.

| Parameter | One-Step Silylation (BSTFA + TMCS) | Two-Step (BF3-Methanol + BSTFA) |

| Reaction Time | Faster (30-60 minutes) | Slower (Requires two separate incubation steps) |

| Number of Steps | Single step | Multiple steps (esterification, extraction, silylation) |

| Sample Handling | Minimal | More intensive, includes liquid-liquid extraction |

| Reagent Cost | Moderate | Moderate |

| Derivative Stability | TMS derivatives are sensitive to moisture | FAMEs are very stable; TMS ethers are moisture-sensitive |

| MS Fragmentation | Provides characteristic ions for TMS groups | Can provide cleaner spectra; initial FAME formation simplifies the final derivative |

| Overall Efficiency | High throughput, suitable for large sample batches | Can be more robust, less prone to interference |

Experimental Protocols

Materials and Reagents

-

This compound Standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Boron Trifluoride-Methanol solution (14% BF3 in Methanol)

-

Anhydrous Pyridine or Acetonitrile (ACN)

-

Hexane (GC Grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reaction Vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for solvent evaporation

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol is adapted for the derivatization of both the carboxyl and hydroxyl groups in a single reaction.[2][8]

-

Sample Preparation:

-

Accurately weigh or pipette the sample containing this compound into a 2 mL reaction vial.

-

If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[9]

-

-

Derivatization Reaction:

-

Add 100 µL of an aprotic solvent like anhydrous acetonitrile or pyridine to dissolve the dried sample.

-

Add 50 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is recommended.[2]

-

Cap the vial tightly and vortex for 10-15 seconds.

-

-

Incubation:

-

Final Preparation:

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for direct injection into the GC-MS system. If needed, the sample can be diluted with a suitable solvent like hexane.

-

Protocol 2: Two-Step Esterification and Silylation

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Step A: Esterification with BF3-Methanol [2]

-

Sample Preparation:

-

Place the dried this compound sample in a 2 mL reaction vial.

-

Add 100 µL of 14% BF3-Methanol solution.

-

Cap the vial tightly, vortex for 10-15 seconds.

-

-

Incubation:

-

Heat the vial at 60°C for 30-60 minutes.

-

-

Extraction of FAME:

-

Cool the vial to room temperature.

-

Add 0.5 mL of saturated NaCl solution to stop the reaction.[2]

-

Add 0.6 mL of hexane, vortex vigorously for 30 seconds, and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the this compound methyl ester to a new clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]

-

Repeat the hexane extraction twice more, combining the hexane layers.

-

Evaporate the hexane under a gentle stream of nitrogen until the sample is completely dry.

-

Step B: Silylation of the Hydroxyl Group [7]

-

Derivatization Reaction:

-

To the dried this compound methyl ester from Step A, add 100 µL of anhydrous acetonitrile or pyridine.

-

Add 50 µL of BSTFA (with or without TMCS).

-

Cap the vial tightly and vortex for 10-15 seconds.

-

-

Incubation:

-

Heat the vial at 60-80°C for 30-60 minutes.

-

-

Final Preparation:

-

After cooling, the sample is ready for GC-MS analysis.

-

Visualizing the Derivatization Reactions

The chemical transformations during derivatization are key to the success of the analysis.

Caption: Chemical reactions for the derivatization of this compound.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| GC System | Agilent 6890N or similar |